
Benzyl(ethyl)dimethylgermane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzyl(ethyl)dimethylgermane: is an organogermanium compound that features a germanium atom bonded to a benzyl group, an ethyl group, and two methyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Benzyl(ethyl)dimethylgermane typically involves the reaction of germanium tetrachloride with benzylmagnesium chloride, followed by the addition of ethylmagnesium bromide and dimethylmagnesium. The reaction is carried out under an inert atmosphere to prevent oxidation and hydrolysis of the reactive intermediates.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and precise control of reaction conditions ensures high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: Benzyl(ethyl)dimethylgermane can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of germanium oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, converting the compound into its corresponding hydrides.
Substitution: The compound can undergo nucleophilic substitution reactions, where the benzyl, ethyl, or methyl groups can be replaced by other functional groups using appropriate reagents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Lithium aluminum hydride (LiAlH₄)
Substitution: Various nucleophiles such as halides, amines, or alcohols
Major Products Formed:
Oxidation: Germanium oxides
Reduction: Germanium hydrides
Substitution: Substituted germanium compounds
Applications De Recherche Scientifique
Chemistry: Benzyl(ethyl)dimethylgermane is used as a precursor in the synthesis of other organogermanium compounds. It is also employed in the study of germanium’s chemical behavior and reactivity.
Medicine: The compound’s potential therapeutic properties are being explored, including its role as an antioxidant and its ability to modulate immune responses.
Industry: In the industrial sector, this compound is used in the production of germanium-containing materials, such as semiconductors and optical fibers.
Mécanisme D'action
The mechanism by which Benzyl(ethyl)dimethylgermane exerts its effects involves the interaction of the germanium atom with various molecular targets. The compound can form stable complexes with biological molecules, influencing cellular processes and pathways. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest involvement in oxidative stress modulation and immune response regulation.
Comparaison Avec Des Composés Similaires
Tetramethylgermane: A simpler organogermanium compound with four methyl groups bonded to the germanium atom.
Triphenylgermane: Contains three phenyl groups bonded to the germanium atom, offering different reactivity and applications.
Dimethylgermanium dichloride: Features two methyl groups and two chlorine atoms bonded to the germanium atom, used in different synthetic applications.
Uniqueness: Benzyl(ethyl)dimethylgermane is unique due to the presence of both benzyl and ethyl groups, which provide distinct chemical properties and reactivity compared to other organogermanium compounds. This combination of substituents allows for versatile applications in various fields, making it a valuable compound for scientific research and industrial use.
Propriétés
| 113352-21-9 | |
Formule moléculaire |
C11H18Ge |
Poids moléculaire |
222.89 g/mol |
Nom IUPAC |
benzyl-ethyl-dimethylgermane |
InChI |
InChI=1S/C11H18Ge/c1-4-12(2,3)10-11-8-6-5-7-9-11/h5-9H,4,10H2,1-3H3 |
Clé InChI |
OSPZFVHTPLTMCQ-UHFFFAOYSA-N |
SMILES canonique |
CC[Ge](C)(C)CC1=CC=CC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Dimethyl{2-[(pyridin-3-yl)methyl]phenyl}silanol](/img/structure/B14299794.png)

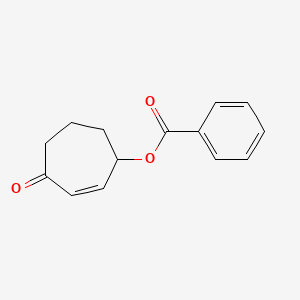
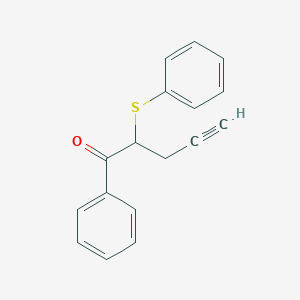
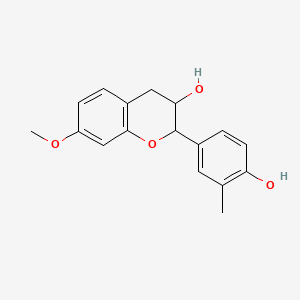
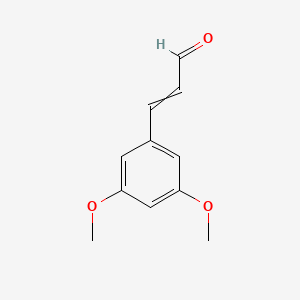
![1-Hexyne, 1-[(trifluoromethyl)sulfonyl]-](/img/structure/B14299841.png)
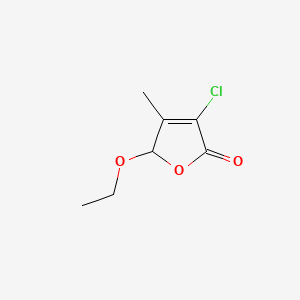
![N,N-Bis{2-[(trimethylsilyl)oxy]ethyl}aniline](/img/structure/B14299859.png)
